2-Cyano-3-hydroxy-4-iodobenzoic acid
Description
2-Cyano-3-hydroxy-4-iodobenzoic acid is a substituted benzoic acid derivative featuring three distinct functional groups: a cyano (-CN) group at position 2, a hydroxyl (-OH) group at position 3, and an iodine atom at position 4 on the benzene ring.
Properties
IUPAC Name |
2-cyano-3-hydroxy-4-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO3/c9-6-2-1-4(8(12)13)5(3-10)7(6)11/h1-2,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQVOFSKWWSODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C#N)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-hydroxy-4-iodobenzoic acid typically involves the iodination of 3-hydroxybenzoic acid followed by the introduction of a cyano group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the benzoic acid ring. The cyano group can then be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-hydroxy-4-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a base for cyano group introduction.
Major Products Formed
Oxidation: Formation of 2-cyano-3-oxo-4-iodobenzoic acid.
Reduction: Formation of 2-amino-3-hydroxy-4-iodobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-hydroxy-4-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-hydroxy-4-iodobenzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. The iodine atom can participate in halogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: The target compound uniquely combines -CN, -OH, and -I groups, whereas analogs like 3-fluoro-2-iodobenzoic acid prioritize halogen (-F, -I) and carboxylic acid groups. The cyano group in the target compound may enhance reactivity in nucleophilic substitutions or cyclization reactions compared to fluorine-containing analogs .
Molecular Weight and Cost: The iodine atom contributes significantly to molecular weight (~127 g/mol), making the target compound heavier than non-iodinated analogs (e.g., caffeic acid at 180.16 g/mol). Commercial iodinated derivatives like 3-fluoro-2-iodobenzoic acid are priced at ¥5,200/g, suggesting that the target compound (if available) might command a premium due to its complex substitution pattern.
Applications :
- Iodinated compounds are often used in radiolabeling or as heavy-atom derivatives in crystallography. The -CN group in the target compound could facilitate further functionalization (e.g., click chemistry) compared to simpler halogenated analogs .
- Caffeic acid’s applications in supplements and cosmetics () contrast with the likely synthetic or medicinal focus of the target compound.
Biological Activity
Introduction
2-Cyano-3-hydroxy-4-iodobenzoic acid (CAS No. 1807279-50-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives that enhance its therapeutic potential.
This compound can be synthesized through various chemical pathways, often involving the reaction of iodobenzoic acid derivatives with cyano and hydroxy groups. The synthesis typically yields compounds that are structurally similar to known bioactive molecules, allowing for comparative analysis in biological studies.
| Property | Details |
|---|---|
| Molecular Formula | C_10H_6I_N_O_3 |
| Molecular Weight | 305.06 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. These compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Case Study: Antibacterial Efficacy
In a study examining the antimicrobial effects of newly synthesized acylhydrazones derived from 2-, 3-, or 4-iodobenzoic acid, several compounds demonstrated significant antibacterial activity. The results indicated that some derivatives were as effective as commercially available antibiotics, with minimal toxicity to normal cell lines .
Anticancer Activity
The anticancer potential of this compound has also been explored. The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through specific signaling pathways.
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from dividing.
- Reactive Oxygen Species (ROS) Generation : Increases oxidative stress within cancer cells, contributing to cytotoxicity.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against MRSA |
| Anticancer | Induces apoptosis in cancer cells |
| Cytotoxicity | Low toxicity to normal cells |
Research Findings
Numerous studies have focused on the synthesis and evaluation of derivatives of this compound. For instance, research has shown that modifications to the structure can enhance both antimicrobial and anticancer activities .
Key Findings from Recent Studies
- Enhanced Lipophilicity : Increasing lipophilicity generally correlates with improved antibacterial activity.
- Substituent Effects : The presence of iodine at specific positions on the benzene ring has been favorable for enhancing bioactivity.
- Mechanochemical Synthesis : Innovative synthesis methods have been explored to produce these compounds efficiently without solvents, thus reducing environmental impact .
Q & A
Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?
- Methodological Answer :
- Spiked Recovery Experiments : Add known impurities (e.g., de-iodinated byproducts) and measure recovery via LC-MS .
- Forced Degradation : Expose the compound to heat, light, and oxidizers to generate degradation markers.
- Method Validation : Follow ICH guidelines for linearity, precision, and LOD/LOQ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
